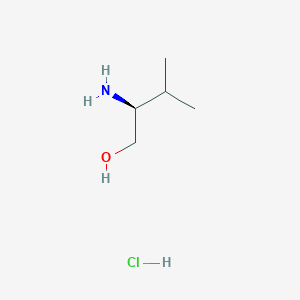

(S)-2-Amino-3-methylbutan-1-ol hydrochloride

Beschreibung

Eigenschaften

IUPAC Name |

(2S)-2-amino-3-methylbutan-1-ol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H13NO.ClH/c1-4(2)5(6)3-7;/h4-5,7H,3,6H2,1-2H3;1H/t5-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYONGLLQMUYOPP-NUBCRITNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(CO)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H](CO)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H14ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20647395 | |

| Record name | (2S)-2-Amino-3-methylbutan-1-ol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20647395 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

139.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17016-89-6 | |

| Record name | (2S)-2-Amino-3-methylbutan-1-ol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20647395 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2S)-2-amino-3-methylbutan-1-ol hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Valinol hydrochloride, L- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CSD9XWZ26Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Vorbereitungsmethoden

Solvent Systems

Data from GlpBio and PubChem highlight solvent effects on yield and purity:

| Solvent | Solubility (mg/mL) | Crystallization Efficiency |

|---|---|---|

| Ethanol | 71.6 (10 mM) | High (≥90%) |

| Ethyl Acetate | 14.3 (10 mM) | Moderate (70%) |

| Cyclohexanol | 25.0 (10 mM) | Low (50%) |

Ethanol is preferred for large-scale reactions due to its high solubility and low toxicity.

Temperature Control

Analyse Chemischer Reaktionen

Types of Reactions

(S)-2-Amino-3-methylbutan-1-ol hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the compound into different amines or alcohols.

Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation Reagents: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction Reagents: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

Substitution Reagents: Substitution reactions often involve reagents like alkyl halides or acyl chlorides.

Major Products

The major products formed from these reactions include:

Ketones and Aldehydes: Formed through oxidation.

Amines and Alcohols: Resulting from reduction.

Various Derivatives: Produced through substitution reactions.

Wissenschaftliche Forschungsanwendungen

(S)-2-Amino-3-methylbutan-1-ol hydrochloride has a wide range of applications in scientific research, including:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Employed in the study of enzyme mechanisms and protein interactions.

Medicine: Serves as a precursor in the development of pharmaceuticals, particularly those targeting neurological and cardiovascular conditions.

Industry: Utilized in the production of fine chemicals and specialty materials.

Wirkmechanismus

The mechanism of action of (S)-2-Amino-3-methylbutan-1-ol hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a ligand for certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogs

Structural and Molecular Comparisons

The following table summarizes key structural and molecular differences between (S)-2-Amino-3-methylbutan-1-ol hydrochloride and related compounds:

*Calculated based on molecular formula.

Key Observations:

Branching and Steric Effects: The dimethyl substitution in 2-Amino-3,3-dimethylbutan-1-ol hydrochloride increases molecular weight (153.65 g/mol) compared to the target compound (139.62 g/mol) . The phenyl group in (S)-2-Amino-4-phenylbutan-1-ol introduces aromaticity, altering solubility and enabling π-π interactions in catalysis .

Functional Group Variations: The methyl ester in Methyl (S)-2-(ethylamino)-3,3-dimethylbutanoate hydrochloride replaces the alcohol group, increasing hydrophobicity and altering metabolic stability . The ketone and chlorine in (S)-3-Amino-1-chloro-4-phenylbutan-2-one hydrochloride suggest utility in protease inhibition (e.g., H-Phe-CMK·HCl analogs) .

Spectroscopic Data

- The dimethyl-substituted analog () would exhibit upfield shifts for C3 protons due to increased electron-donating effects.

Biologische Aktivität

(S)-2-Amino-3-methylbutan-1-ol hydrochloride, a chiral amino alcohol, has garnered attention in the fields of biochemistry and pharmaceuticals due to its unique structural properties and biological activities. This compound is characterized by its molecular formula and possesses a hydroxyl group attached to the first carbon of a branched-chain structure, which includes an amino group and a methyl substituent. Its chirality allows it to serve as a building block in the synthesis of various biologically relevant molecules, particularly neurotransmitters.

1. Overview of Biological Activity

The biological activity of (S)-2-Amino-3-methylbutan-1-ol hydrochloride is primarily attributed to its role as a precursor in neurotransmitter synthesis. The compound's structural similarity to other amino acids enables it to interact with various biological systems, influencing metabolic pathways and enzymatic reactions.

Key Biological Activities

- Neurotransmitter Precursor : It is involved in the synthesis of neurotransmitters, which are crucial for neuronal communication.

- Chiral Ligand Development : It has been explored for use in asymmetric catalysis, where it serves as a chiral ligand that enhances the enantioselectivity of chemical reactions.

- Hydrogen Bonding : The presence of both amino and hydroxyl groups allows for hydrogen bonding, stabilizing transition states during biochemical reactions.

2. Synthesis Methods

Several methods exist for synthesizing (S)-2-Amino-3-methylbutan-1-ol hydrochloride, each emphasizing the importance of maintaining its chiral integrity. Common approaches include:

- Chiral Pool Synthesis : Utilizing naturally occurring amino acids as starting materials.

- Asymmetric Synthesis : Employing catalysts that favor the formation of the desired enantiomer.

3. Case Studies and Research Findings

Research has shown diverse applications and implications of (S)-2-Amino-3-methylbutan-1-ol hydrochloride in various studies:

Case Study 1: Neurotransmitter Synthesis

A study highlighted its role in synthesizing neurotransmitters such as dopamine and serotonin. The compound's structural features facilitate its incorporation into metabolic pathways, enhancing neurotransmitter production.

Case Study 2: Asymmetric Catalysis

In another investigation, (S)-2-Amino-3-methylbutan-1-ol hydrochloride was integrated into multidentate ligands containing cyclophosphazene moieties. This combination exhibited promising catalytic activity in several reactions, demonstrating its potential utility in drug development.

4. Comparative Analysis with Similar Compounds

A comparative analysis with structurally similar compounds reveals unique features and biological activities associated with (S)-2-Amino-3-methylbutan-1-ol hydrochloride:

| Compound Name | Structure | Unique Features |

|---|---|---|

| 2-Amino-3-methylbutanoic acid | Contains a carboxylic acid group | Plays a role in protein synthesis |

| 3-Amino-2-methylpropanol | Similar branched structure | Exhibits different biological activity profiles |

| 2-Aminobutanol | Linear structure without branching | Different pharmacokinetic properties |

This table illustrates how variations in structure can lead to distinct biological activities despite similarities.

5. Conclusion

(S)-2-Amino-3-methylbutan-1-ol hydrochloride is a versatile compound with significant implications in biochemistry and pharmacology. Its role as a precursor in neurotransmitter synthesis and its potential as a chiral ligand for asymmetric catalysis underscore its importance in research and development. Ongoing studies continue to explore its capabilities, paving the way for new applications in drug discovery and material science.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.